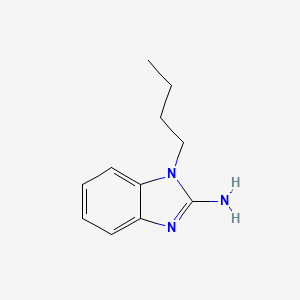

1-butyl-1H-benzimidazol-2-amine

Description

Benzimidazole (B57391) Core Scaffold in Contemporary Medicinal Chemistry Research

The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a cornerstone in the development of therapeutic agents. mdpi.comacs.org Its structural similarity to naturally occurring purines allows it to interact with a variety of biopolymers, making it a "privileged scaffold" in drug design. This versatility has led to the development of benzimidazole-containing drugs with a vast array of pharmacological activities. acs.orgontosight.ai

Researchers have successfully synthesized benzimidazole derivatives that exhibit potent effects, including:

Antimicrobial and Antifungal: Compounds targeting bacterial and fungal pathogens. ontosight.ai

Antiviral: Including activity against HIV. researchgate.net

Anticancer: Demonstrating potential as effective agents in oncology. mdpi.comacs.org

Antiparasitic: Notably as antimalarial and anthelmintic agents. nih.gov

Anti-inflammatory and Analgesic ontosight.ai

The broad spectrum of activity underscores the importance of the benzimidazole core as a foundational element for creating new medicines. acs.org Its continued exploration is a major focus of medicinal chemistry research.

Significance of N-Alkylation in Benzimidazole Derivatives

The modification of the benzimidazole core through processes like N-alkylation is a critical strategy for drug development. N-alkylation involves attaching an alkyl group, such as the butyl group in the title compound, to a nitrogen atom in the benzimidazole ring. This synthetic alteration can significantly influence the compound's physicochemical properties and biological activity. researchgate.net

Introducing an alkyl chain can enhance the molecule's lipophilicity (its ability to dissolve in fats and lipids), which may improve its capacity to penetrate cellular membranes. acs.org Studies on various N-alkylated benzimidazoles have shown that this modification can lead to enhanced or novel biological activities. For instance, N-alkylation has been employed to develop derivatives with improved antiproliferative, antibacterial, and antifungal properties. acs.org The process is a key method for diversifying the chemical space of benzimidazole derivatives, allowing chemists to fine-tune molecules for specific biological targets. researchgate.netresearchgate.net Common synthetic routes for N-alkylation involve reacting the benzimidazole with an alkyl halide in the presence of a base. researchgate.netresearchgate.net

Overview of Research Trajectories for 1-butyl-1H-benzimidazol-2-amine

While direct and extensive research on This compound is not widely published, its structure suggests several potential avenues for future investigation based on the known activities of related compounds. The combination of the 2-aminobenzimidazole (B67599) scaffold with an N-butyl group points toward promising lines of inquiry in therapeutic areas.

Given that 2-aminobenzimidazole derivatives have shown significant potential as antimalarial agents, one clear research trajectory would be to evaluate this compound against Plasmodium falciparum strains. nih.gov The N-butyl group could modulate the compound's activity and selectivity. Similarly, the well-documented antimicrobial and antifungal properties of the broader benzimidazole class suggest that This compound should be screened against a panel of bacterial and fungal pathogens. acs.orgontosight.ai Research on other N-alkylated benzimidazoles has also pointed to potential antiproliferative effects, making cancer cell line testing another logical step. acs.org Future studies would likely involve the synthesis of this compound, followed by systematic in vitro screening to uncover its potential biological activities and establish a foundation for further medicinal chemistry development.

Properties

IUPAC Name |

1-butylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-2-3-8-14-10-7-5-4-6-9(10)13-11(14)12/h4-7H,2-3,8H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFMGSARUNSBFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378207 | |

| Record name | 1-butyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91337-45-0 | |

| Record name | 1-butyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Butyl 1h Benzimidazol 2 Amine and Its Derivatives

Established Synthetic Pathways to 1-butyl-1H-benzimidazol-2-amine

The most direct methods for preparing the title compound involve the modification of readily available benzimidazole (B57391) precursors. These pathways are often favored for their straightforward nature and use of commercial starting materials.

A primary and widely utilized method for the synthesis of this compound is the direct N-alkylation of 2-aminobenzimidazole (B67599). nist.govnih.gov This reaction involves the introduction of a butyl group onto one of the nitrogen atoms of the imidazole (B134444) ring. The reaction typically proceeds by treating 2-aminobenzimidazole with a butylating agent, such as a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane), in the presence of a base. The base is essential for deprotonating the N-H of the imidazole ring, thereby generating a nucleophilic nitrogen that attacks the electrophilic carbon of the butyl halide.

The regioselectivity of the alkylation can be a challenge, as alkylation can potentially occur at the N-1 or N-3 position of the imidazole ring, as well as the exocyclic amino group. However, under controlled conditions, alkylation predominantly occurs at the N-1 position. Studies on the N-alkylation of similar 2-(substituted phenyl)-1H-benzimidazole derivatives have shown that using agents like dimethyl carbonate or various alkyl bromides in a solvent such as dimethyl sulfoxide (B87167) (DMSO) can effectively yield N-1 alkylated products. acs.orgnih.gov The choice of base and solvent system is critical in directing the outcome of the reaction and maximizing the yield of the desired 1-butyl isomer.

Table 1: Representative Conditions for N-Alkylation of Benzimidazole Precursors

| Precursor | Alkylating Agent | Base | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|---|

| 2-Aminobenzimidazole | 1-Bromobutane | K₂CO₃ | DMF | Heat | This compound | connectjournals.com |

| 2-Phenyl-1H-benzimidazole | C3-C7 Bromide | Na₂CO₃ | DMSO | Room Temp. | N-Alkyl-2-phenyl-1H-benzimidazole | acs.orgnih.gov |

This table is illustrative, based on general procedures for N-alkylation of benzimidazoles.

Condensation reactions provide a powerful alternative for constructing the benzimidazole core. The most common approach involves the reaction of an o-phenylenediamine (B120857) with a one-carbon electrophile. acs.org For the synthesis of this compound, this would entail the cyclization of N-butyl-o-phenylenediamine with a cyanogen (B1215507) source, such as cyanogen bromide (BrCN). In this method, the N-butylated diamine is prepared first, and then the benzimidazole ring is formed.

The general synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with aldehydes, followed by an oxidation step, or with carboxylic acids under harsh dehydrating conditions. acs.orgnih.govnih.gov A variety of oxidizing agents, including air, copper(II) acetate, or sodium metabisulfite, can be employed when starting from aldehydes. acs.orgnih.gov While these methods are broadly applicable, their extension to the synthesis of 2-amino derivatives requires a specific C1 source. The reaction of N-butyl-o-phenylenediamine with BrCN or a similar reagent provides a direct entry to the 2-amino-substituted benzimidazole ring system with the butyl group pre-installed at the N-1 position.

Another approach is the Staudinger synthesis, a [2+2] cycloaddition, which is used to prepare β-lactams but highlights the principles of forming cyclic structures through the reaction of an imine with a ketene. preprints.org While not directly forming a benzimidazole, the underlying principles of combining two molecular fragments to form a ring are relevant.

Nucleophilic substitution offers another strategic route. This can be envisioned in two ways. The first involves the reaction of butylamine (B146782) with a 2-halobenzimidazole, such as 2-chloro-1H-benzimidazole. The chlorine atom at the C-2 position acts as a leaving group, which is displaced by the nucleophilic butylamine. This reaction may require subsequent N-butylation at the N-1 position if not already substituted, or careful control of reactants to achieve the target molecule directly. Research has demonstrated the feasibility of nucleophilic aromatic substitution on 2-chlorobenzimidazole (B1347102) to synthesize N-(2-bromophenyl)-1H-benzimidazol-2-amines, supporting this pathway. researchgate.net

The second approach involves an intramolecular nucleophilic substitution. This would start with a precursor like N-(2-iodoaryl)benzamidine, which can undergo intramolecular cyclization to form the benzimidazole ring. mdpi.com To synthesize the target compound, one would start with an appropriately N-butylated amidine precursor.

Advanced Synthesis Strategies for Substituted this compound Analogs

To create derivatives of this compound with additional functionality, more advanced and selective synthetic methods are required. These techniques focus on controlling the position of new substituents on the benzimidazole core.

Regioselective functionalization is key to synthesizing specific substituted analogs. For the this compound scaffold, this could involve introducing substituents onto the benzene (B151609) ring or modifying the exocyclic amino group.

One study demonstrated the regioselective arylsulfonylation of benzimidazol-2-amine, which occurred specifically at the endocyclic nitrogen atom, leaving the exocyclic amino group untouched. researchgate.net This highlights the differential reactivity of the nitrogen atoms within the molecule, a principle that can be exploited for selective functionalization. By first protecting one nitrogen or using directing groups, chemists can guide subsequent reactions to the desired position.

Modern C-H functionalization techniques are also powerful tools. For instance, iridium-catalyzed C-H borylation has been used for the regioselective functionalization of related heterocyclic systems like 2,1,3-benzothiadiazole (B189464) (BTD). nih.gov This method allows for the introduction of a boryl group at a specific carbon atom, which can then be converted into a wide range of other functional groups through subsequent cross-coupling reactions. Applying such a strategy to this compound could allow for precise modification of the benzene portion of the molecule.

The use of catalysts can significantly improve the efficiency, selectivity, and environmental friendliness of synthetic routes to benzimidazoles. nih.gov In the context of condensation reactions, a plethora of catalysts have been developed. These include:

Acid catalysts : p-Toluenesulfonic acid and chlorosulfonic acid have been used to catalyze the condensation of o-phenylenediamines with aldehydes. nih.gov

Metal catalysts : Catalysts like MgCl₂·6H₂O, nano-Fe, and various copper and gold-based catalysts have proven effective. nih.govarabjchem.org

Ionic liquids : Ionic liquids such as 1-butyl-1-methylpiperidinium tetrafluoroborate (B81430) ([BMPTFB]) have been employed as efficient and recyclable catalysts for benzimidazole synthesis at room temperature. researchgate.net

Green catalysts : Environmentally benign options like ZnO-NPs, Cu(II)-alginate hydrogel beads, and aqueous extracts of Acacia concinna pods have been successfully used. nih.govarabjchem.orgresearchgate.net

These catalytic systems can be applied to the synthesis of this compound, for example, by catalyzing the condensation reaction between N-butyl-o-phenylenediamine and an appropriate C1 source. Catalyst-mediated reactions often proceed under milder conditions, with shorter reaction times and higher yields compared to non-catalytic methods. researchgate.netresearchgate.net

Table 2: Examples of Catalysts Used in Benzimidazole Synthesis

| Reaction Type | Catalyst | Substrates | Conditions | Advantage | Ref |

|---|---|---|---|---|---|

| Condensation | p-Toluenesulfonic acid | o-Phenylenediamines, Aldehydes | Grinding, Solvent-free | High efficiency, Simple work-up | nih.gov |

| Condensation | [BMPTFB] Ionic Liquid | 1,2-Diamines, Aldehydes | Ethanol, Room Temp. | Short reaction time, Mild conditions | researchgate.net |

| Condensation | Cu(II)-Alginate Beads | o-Phenylenediamine, Aldehydes | Water-Ethanol, Room Temp. | Mild conditions, High yields | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like this compound to reduce waste, avoid hazardous substances, and improve energy efficiency. mdpi.comchemmethod.comsphinxsai.com These approaches often involve the use of environmentally benign solvents, alternative energy sources, and efficient catalytic systems. sphinxsai.comjocpr.com

One primary green strategy is the use of water or deep eutectic solvents (DES) as the reaction medium, replacing volatile and toxic organic solvents. mdpi.comresearchgate.netnih.gov For instance, the N-alkylation of imidazole and benzimidazole derivatives has been successfully carried out in an aqueous medium containing sodium dodecyl sulfate (B86663) (SDS). This method benefits from the formation of micelles, which helps to overcome the solubility issues of organic substrates in water, leading to high yields of N-alkylated products in shorter reaction times. researchgate.netlookchem.com

Microwave-assisted synthesis represents another cornerstone of green chemistry, significantly reducing reaction times from hours to minutes and often increasing product yields. chemmethod.comjocpr.commdpi.comdergipark.org.tr The synthesis of various benzimidazole derivatives has been efficiently achieved using microwave irradiation, sometimes under solvent-free conditions, which further enhances the environmental credentials of the process. chemmethod.comarkat-usa.org For example, 1,2-disubstituted benzimidazoles have been synthesized by reacting 1,2-diaminobenzenes with aldehydes under microwave irradiation using an ionic liquid as a catalyst, achieving excellent yields in as little as five minutes. researchgate.net

More advanced, one-pot green syntheses for N-substituted 2-aminobenzimidazoles have been developed, which are directly applicable to the synthesis of this compound. These methods combine multiple reaction steps into a single procedure, minimizing waste and simplifying purification.

Visible Light-Mediated Synthesis: A recently developed method involves the one-pot reaction of o-phenylenediamines and isothiocyanates using visible light, without the need for a photocatalyst. nih.govnih.gov This process proceeds at room temperature and involves three steps in a single flask: N-substitution, thiourea (B124793) formation, and finally, a visible light-mediated cyclodesulfurization to form the 2-aminobenzimidazole ring. nih.govresearchgate.net

| Green Method | Key Features | Typical Starting Materials | Advantages | Reference |

|---|---|---|---|---|

| Aqueous Synthesis (SDS Micelles) | Uses water as solvent with a surfactant. | 2-Aminobenzimidazole, Butyl bromide | Avoids volatile organic solvents, shorter reaction times. | researchgate.netlookchem.com |

| Microwave-Assisted Synthesis | Uses microwave energy for heating. | o-Phenylenediamine, Aldehydes/Carboxylic Acids | Drastic reduction in reaction time, high yields, can be solvent-free. | chemmethod.commdpi.comresearchgate.net |

| Visible Light-Mediated Synthesis | Photocatalyst-free, one-pot reaction at room temperature. | o-Phenylenediamine, Butyl isothiocyanate | Mild conditions, high functional group tolerance, simplified operation. | nih.govnih.gov |

| Electrochemical Synthesis | Uses NaI as a mediator instead of chemical oxidants. | N-Butyl-o-phenylenediamine, Isothiocyanate | Eco-friendly, cost-effective, high yields, ambient temperature. | organic-chemistry.orgacs.org |

Optimization and Scalability of Synthetic Protocols

The successful transition of a synthetic method from laboratory research to industrial production hinges on its optimization and scalability. Research on this compound and its analogs has focused on improving reaction efficiency, simplifying procedures, and demonstrating viability on a larger scale.

The scalability of these optimized protocols is a critical factor for practical applications. Several of the green synthetic methods discussed have shown promise in this regard.

The visible light-mediated one-pot synthesis was successfully demonstrated on a gram-scale, indicating its practicality for producing larger quantities of N-substituted 2-aminobenzimidazoles. nih.govnih.gov

The NaI-mediated electrochemical method also proved to be efficient for gram-scale synthesis, maintaining high yields and demonstrating its potential for larger-scale production. organic-chemistry.orgacs.org

A microwave-assisted synthesis of a 1,2-disubstituted benzimidazole was successfully performed on a 20 mmol scale, yielding a product of 93%, which highlights the potential for industrial applicability of this eco-friendly procedure. mdpi.com

These examples show that modern synthetic protocols for this compound are being designed not only for efficiency and environmental sustainability but also with scalability in mind, paving the way for their potential use in larger-scale chemical production.

| Synthetic Protocol | Optimization Highlights | Demonstrated Scale | Yield at Scale | Reference |

|---|---|---|---|---|

| Visible Light-Mediated Synthesis | One-pot, photocatalyst-free, room temperature operation. | Gram-scale | Not specified, but method is described as practical. | nih.govnih.gov |

| NaI-Mediated Electrochemical Synthesis | Optimized electrodes, current, and solvent for maximum efficiency. | Gram-scale | Efficiency maintained at scale (up to 98% in lab scale). | organic-chemistry.orgacs.org |

| Microwave-Assisted Synthesis | Reduced catalyst loading and reaction time (5-10 min). | 20 mmol | 93% | mdpi.com |

Computational and Theoretical Investigations of 1 Butyl 1h Benzimidazol 2 Amine

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method used to analyze the topology of the electron density. wikipedia.orgresearchgate.netresearchgate.net This analysis characterizes the nature of chemical bonds and non-covalent interactions by locating and analyzing bond critical points (BCPs). wiley-vch.de A topological analysis of the electron density for 1-butyl-1H-benzimidazol-2-amine would provide a rigorous definition of its chemical bonds and structure, but such a study has not been documented in the reviewed literature.

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), commonly known as AIM, provides a rigorous method for partitioning the electron density of a molecular system to define atoms and the bonds between them. wikipedia.org This analysis is based on the topology of the electron density (ρ(r)), identifying critical points where the gradient of the electron density is zero. The properties at these bond critical points (BCPs), such as the electron density itself, its Laplacian (∇²ρ(r)), and the energy densities, characterize the nature of the chemical bonds and other interactions. wikipedia.orgmdpi.com

While specific AIM analysis on this compound is not available in the cited literature, a comprehensive study on the closely related compound N-butyl-1H-benzimidazole offers valuable insights into the interactions within the core structure. mdpi.com In that study, the topological parameters at the BCPs were calculated. For instance, interactions are characterized as closed-shell (ionic, van der Waals) or shared-shell (covalent) based on the values of the Laplacian of the electron density and the ratio of potential to kinetic energy density (|V(r)|/G(r)). mdpi.com For the N-butyl-1H-benzimidazole dimer, the analysis indicated that most interactions were of the closed-shell type, typical for ionic and van der Waals forces. mdpi.com

A similar analysis for this compound would be expected to reveal the nature of the covalent bonds within the benzimidazole (B57391) ring, the butyl chain, and the C-N bond of the amino group, as well as the non-covalent interactions governing its crystal packing and intermolecular associations.

Table 1: Illustrative Topological Parameters from AIM Analysis of a Benzimidazole Derivative Dimer (Data based on N-butyl-1H-benzimidazole, a related compound) mdpi.com

This table illustrates the type of data obtained from an AIM analysis. The values distinguish between covalent bonds (shared-shell) and weaker non-covalent interactions (closed-shell).

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs) in molecular systems. researchgate.net It plots the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This method graphically reveals regions of hydrogen bonding, van der Waals interactions, and steric repulsion. mdpi.comresearchgate.net

In the computational study of N-butyl-1H-benzimidazole , RDG analysis was applied to investigate weak interactions within the molecular system. mdpi.com The resulting 3D visualization maps different types of interactions:

Blue or Green surfaces indicate strong, attractive interactions like hydrogen bonds.

Greenish surfaces signify weaker van der Waals interactions.

Red surfaces correspond to strong, repulsive interactions, such as steric clashes in crowded regions or within rings. researchgate.net

For this compound, RDG analysis would be instrumental in understanding how the N-butyl and C-amino substituents influence the molecule's interaction patterns. It could identify intramolecular hydrogen bonds between the amino group and the imidazole (B134444) nitrogen, as well as the key intermolecular contacts that stabilize its solid-state structure.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Investigations

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide chemically intuitive maps of electron pair localization in a molecule. mdpi.comwikipedia.org They reveal the regions of space corresponding to core electrons, covalent bonds, and lone pairs. mdpi.comwikipedia.org ELF values range from 0 to 1, where high values (approaching 1) indicate strong electron localization. wikipedia.org LOL complements ELF, providing information about the maximum overlap of localized orbitals. mdpi.com

A detailed theoretical investigation of N-butyl-1H-benzimidazole utilized ELF and LOL to analyze its electronic structure. mdpi.comnih.gov The color-coded maps generated in the study confirmed the presence of bonding and non-bonding electrons. High ELF/LOL values, typically colored red, were observed around hydrogen atoms, indicating high electron localization in covalent bonds. mdpi.com The analysis also helped to describe the C-N chemical bonds within the benzimidazole ring. mdpi.com

For this compound, ELF and LOL analyses would provide a clear picture of the electronic environment. It would visualize the lone pairs on the nitrogen atoms, the covalent character of the N-H and C-H bonds, and the delocalized π-system of the benzimidazole ring, offering a more detailed understanding of its reactivity and bonding than simpler models. researchgate.netresearchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations compute the time-dependent motion of atoms and molecules to provide insights into conformational flexibility and dynamic processes. Conformational analysis, often performed using potential energy surface (PES) scans, identifies stable low-energy conformers and the energy barriers between them.

While a specific MD simulation for this compound was not found, a study on the polymorphism of the related 2-propyl-1H-benzimidazole highlights the importance of conformational analysis. researchgate.net In that work, researchers found that the molecule exists in different crystalline forms (polymorphs) that are directly related to different conformations of the propyl chain. researchgate.net Energy calculations of the conformational landscape allowed the classification of different phases based on adjustments in the molecule's torsion angles. researchgate.net

Given the flexible n-butyl group in this compound, a similar conformational complexity is expected. MD simulations and PES scans would be essential to:

Identify the preferred spatial arrangement of the butyl chain relative to the benzimidazole ring.

Understand the rotational barriers around the C-N and C-C single bonds.

Predict how conformational changes might influence the molecule's ability to bind to a biological target or pack into a crystal lattice.

In Silico Predictions for Structure-Activity Relationships

In silico studies are crucial for understanding the structure-activity relationships (SAR) of pharmacologically active compounds. For the benzimidazole scaffold, SAR studies have shown that substitutions at the N-1 and C-2 positions strongly influence biological activity. nih.govacs.org

The structure of this compound features key substitutions at these positions:

N-1 Position : The presence of an alkyl group, such as the n-butyl chain, can positively influence chemotherapeutic efficacy. acs.org The length and nature of this chain can modulate lipophilicity, which affects cell membrane permeability and interaction with hydrophobic pockets in target proteins. nih.gov

C-2 Position : The amino group at the C-2 position is a significant feature. The benzimidazole core is considered a "privileged substructure" that can readily interact with biomacromolecules through hydrogen bonding and π–π stacking. acs.org The 2-amino group can act as a hydrogen bond donor and acceptor, further enhancing these interactions.

SAR studies on various 1,2-disubstituted benzimidazoles have demonstrated their potential as anticancer agents by targeting enzymes like VEGFR-2. nih.gov The activity is often dependent on the specific side chains at these positions, highlighting the importance of the butyl and amino groups in defining the pharmacological profile of this compound. nih.gov

Computational Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein receptor. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to elucidate their mechanism of action at a molecular level.

Given that benzimidazole derivatives are known to exhibit anticancer and antimicrobial properties, docking studies can predict the interaction of this compound with relevant biological targets. ontosight.ainih.gov Although docking studies specific to this exact compound are not detailed in the search results, studies on closely related analogs provide a clear indication of potential targets and binding modes.

Table 2: Examples of Docking Studies on Benzimidazole Derivatives

| Compound Class | Biological Target | Key Findings | Ref. |

| 1,2-disubstituted 1H-benzimidazoles | VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | A derivative showed higher cytotoxic activity than the standard drug Sorafenib, with activity linked to the side chain at the N-1 position. | nih.gov |

| N-alkylated 2-(substituted phenyl)-1H-benzimidazoles | Dihydrofolate reductase (DHFR) | A derivative showed strong interaction with key amino acids in the binding site of the DHFR-NADP+ complex, suggesting a mechanism for its antimicrobial activity. | acs.org |

| 2-amino-1H-benzimidazolium complexes | Bacterial pathogens (e.g., S. aureus, E. coli) | Docking was used to support experimental findings of antibacterial activity. | nih.gov |

Docking simulations for this compound against targets like protein kinases, topoisomerases, or microbial enzymes such as DHFR could reveal its binding affinity and the specific interactions (hydrogen bonds, hydrophobic contacts) that stabilize the complex. The butyl group would likely engage with hydrophobic pockets, while the 2-amino group and benzimidazole nitrogens would form critical hydrogen bonds, anchoring the molecule in the active site.

Biological Activities and Mechanisms of Action in 1 Butyl 1h Benzimidazol 2 Amine Derivatives in Vitro Studies

Antimicrobial Efficacy Investigations

The antimicrobial properties of 1-butyl-1H-benzimidazol-2-amine derivatives have been extensively studied against various pathogenic microorganisms. These investigations are critical in the search for new agents to combat the growing challenge of antimicrobial resistance.

Derivatives of this compound have demonstrated a broad spectrum of antibacterial activity, showing effectiveness against both Gram-positive and Gram-negative bacteria. The potency of these compounds is largely influenced by the nature and position of substituents on the benzimidazole (B57391) core.

For instance, a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were synthesized and evaluated for their antibacterial properties. One particular derivative, compound 2g , which features a heptyl group at the N-1 position and a p-methoxy substituent on the 2-phenyl ring, exhibited significant inhibitory activity. nih.gov It displayed Minimum Inhibitory Concentration (MIC) values of 8 µg/mL against Streptococcus faecalis and 4 µg/mL against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Another study highlighted the antibacterial potential of N,2,6-trisubstituted 1H-benzimidazole derivatives. Compounds with a 4-chlorophenyl group at the C-2 position, a methyl group at the C-6 position, and a benzyl (B1604629) group at the N-1 position (compound 4c ) showed good activity against Escherichia coli and Streptococcus faecalis, with a MIC of 16 μg mL−1. rsc.org Furthermore, derivatives with a 4-nitrophenyl group at C-2 and a benzyl group at N-1 (3k ), and those with a 4-chlorophenyl at C-2 and a 4-chlorobenzyl at N-1 (3l ), were also found to be potent against MSSA and MRSA with MICs ranging from 4–16 μg mL−1. rsc.org

The introduction of different substituents at the 2nd position of the benzimidazole ring has been shown to significantly enhance antibacterial efficacy. rjptonline.orgresearchgate.net For example, the presence of an o-hydroxyl phenyl ring at this position has been found to be vital for the antimicrobial activity of certain synthesized compounds. rjptonline.org Conversely, an electron-withdrawing group like a nitro group (NO2) at the ortho position of the phenyl ring was observed to decrease the antibacterial activity. rjptonline.org

Interactive Table: In Vitro Antibacterial Activity of this compound Derivatives

| Compound | Substituents | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 2g | N-1: heptyl; C-2: p-methoxyphenyl | Streptococcus faecalis | 8 | nih.gov |

| 2g | N-1: heptyl; C-2: p-methoxyphenyl | Staphylococcus aureus | 4 | nih.gov |

| 2g | N-1: heptyl; C-2: p-methoxyphenyl | MRSA | 4 | nih.gov |

| 4c | N-1: benzyl; C-2: 4-chlorophenyl; C-6: methyl | Escherichia coli | 16 | rsc.org |

| 4c | N-1: benzyl; C-2: 4-chlorophenyl; C-6: methyl | Streptococcus faecalis | 16 | rsc.org |

| 3k | N-1: benzyl; C-2: 4-nitrophenyl | MSSA & MRSA | 4-16 | rsc.org |

| 3l | N-1: 4-chlorobenzyl; C-2: 4-chlorophenyl | MSSA & MRSA | 4-16 | rsc.org |

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal activity against a range of pathogenic fungi.

A study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives revealed moderate antifungal activity against Candida albicans and Aspergillus niger. acs.org Specifically, compounds 1b , 1c , 2e , and 2g demonstrated MIC values of 64 μg/mL against both fungal strains. acs.org The introduction of alkyl groups at the 1-position of 2-phenyl-1H-benzo[d]imidazole was shown to result in positive antifungal activities, with MIC values ranging from 64 to 512 μg/mL. nih.gov

Further research into hybrid molecules of thieno[2,3-d]pyrimidine (B153573) and benzimidazole showed that all studied compounds possessed antifungal properties against Candida albicans. mdpi.com The highest activity was observed in a derivative with a 4-isopropylphenylacetamide substituent at the 2-position of the thienopyrimidine ring. mdpi.com

Interactive Table: In Vitro Antifungal Activity of this compound Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1b, 1c, 2e, 2g | Candida albicans | 64 | nih.govacs.org |

| 1b, 1c, 2e, 2g | Aspergillus niger | 64 | nih.govacs.org |

| Thieno[2,3-d]pyrimidine-benzimidazole hybrid | Candida albicans | Not specified | mdpi.com |

The antimicrobial efficacy of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the key molecular features that govern their antibacterial and antifungal actions.

A significant finding is that the type and position of substituents on the benzimidazole ring play a crucial role in determining the biological activity. mdpi.commdpi.com For the N-1 position, the introduction of alkyl groups has been shown to positively influence antifungal activity. nih.gov Specifically, for N-alkylated 2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole derivatives, increasing the carbon chain length beyond one carbon at the N-1 position negatively impacted antifungal potency. nih.gov

At the C-2 position, the nature of the substituent is critical. The presence of an o-hydroxyl phenyl ring at this position has been identified as important for antimicrobial activity, while an electron-withdrawing nitro group at the ortho position of the phenyl ring can diminish this activity. rjptonline.org Furthermore, the substitution of groups like methyl and ethyl at the nitrogen of the benzimidazole nucleus is significant for antimicrobial activity. rjptonline.org The attachment of a styryl phenyl group at the 2nd position has also been shown to increase antimicrobial efficacy. rjptonline.org

In a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, the presence of a p-methoxy substituent on the 2-phenyl ring, combined with a heptyl group at N-1, resulted in the most potent antibacterial compound against several bacterial strains. nih.gov This highlights the synergistic effect of substitutions at both the N-1 and C-2 positions.

The precise mechanisms by which this compound derivatives exert their antimicrobial effects are still under investigation, but several in vitro studies have proposed potential modes of action.

One proposed mechanism involves the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway of microorganisms. acs.org Molecular docking studies have shown that certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives can interact with key amino acids in the binding site of DHFR. nih.govacs.org For example, compound 2g was found to interact with the binding site of complex dihydrofolate reductase with nicotinamide (B372718) adenine (B156593) dinucleotide phosphate. nih.govacs.org Similarly, compound 4c , a potent antibacterial agent, showed a promising in vitro IC50 of 2.35 μM against DHFR. rsc.org

Another potential target is tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for bacterial protein synthesis. mdpi.com Molecular docking studies of S-alkyl benzimidazole-thienopyrimidines have indicated a high affinity for the TrmD inhibitor's binding site isolated from P. aeruginosa. mdpi.com The compound with the highest antimicrobial activity in this series also exhibited the highest affinity for the TrmD binding site. mdpi.com

The fungicidal action of benzimidazole derivatives is thought to involve the inhibition of β-tubulin polymerization, which disrupts microtubule formation and ultimately interferes with cell division. researchgate.net

Antiprotozoal and Antiparasitic Research

Beyond their antimicrobial properties, derivatives of this compound have shown promise as antiprotozoal and antiparasitic agents, particularly against various Leishmania species.

Several studies have demonstrated the in vitro efficacy of this compound derivatives against different species of Leishmania, the protozoan parasites responsible for leishmaniasis.

In one study, a series of N-benzyl-1H-benzimidazol-2-amine derivatives were evaluated against Leishmania mexicana promastigotes. nih.gov Two compounds, 7 and 8 , displayed high antileishmanial activity with low cytotoxicity. Compound 7 showed significant activity against L. braziliensis promastigotes, while compound 8 was highly active against both the promastigote and amastigote stages of L. mexicana. nih.gov Notably, compound 7 demonstrated higher activity against L. donovani than the standard drug miltefosine. nih.gov

The proposed mechanism for the antileishmanial action of compound 8 involves the inhibition of recombinant L. mexicana arginase (LmARG), a key enzyme for the parasite's survival. nih.gov Docking studies have supported this by illustrating the potential binding of this compound to the active site of the enzyme. nih.gov

Another study investigating imidazole-containing azine and benzoazine derivatives found that several compounds exhibited significant in vitro activity against Leishmania infantum, L. braziliensis, and L. donovani. nih.gov Compound 3c was particularly noteworthy as it was active against all three Leishmania species studied, as well as Trypanosoma cruzi, the causative agent of Chagas disease, indicating a broad spectrum of antiparasitic activity. nih.gov

Interactive Table: In Vitro Antileishmanial Activity of this compound Derivatives

| Compound | Leishmania Species | Stage | Activity | Reference |

|---|---|---|---|---|

| 7 | L. braziliensis | Promastigote | High | nih.gov |

| 7 | L. donovani | Not specified | Higher than miltefosine | nih.gov |

| 8 | L. mexicana | Promastigote & Amastigote | High | nih.gov |

| 3c | L. infantum, L. braziliensis, L. donovani | Not specified | Active | nih.gov |

Inhibition of Parasitic Enzymes (e.g., LmARG) (In Vitro)

Derivatives of this compound have demonstrated notable inhibitory effects against parasitic enzymes, a key strategy in the development of new antiparasitic agents. One such target is arginase from Leishmania mexicana (LmARG), an enzyme crucial for the parasite's survival. In a study, a series of N-benzyl-1H-benzimidazol-2-amine derivatives were synthesized and evaluated for their antileishmanial activity. nih.gov One of the most potent compounds exhibited a significant 68.27% inhibition of the recombinant LmARG activity. nih.gov This inhibition of a vital parasitic enzyme highlights a potential mechanism through which these compounds exert their antileishmanial effects. nih.gov The selective targeting of parasitic enzymes like LmARG over host enzymes is a critical aspect of developing effective and safe antiparasitic drugs. nih.gov

Structure-Activity Relationship (SAR) for Antiprotozoal Effects

The structure-activity relationship (SAR) of benzimidazole derivatives is pivotal in optimizing their antiprotozoal efficacy. Studies have shown that substitutions at various positions of the benzimidazole nucleus significantly influence their activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. nih.govresearchgate.net

For instance, the synthesis of a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives revealed that modifications at the N-1 and C-5/C-6 positions led to potent antiprotozoal activity, with some compounds showing significantly better IC50 values than the standard drug, metronidazole. nih.govresearchgate.net Specifically, compounds with hydrogen or a methyl group at the N-1 position, and hydrogen, chlorine, ethoxy, or methoxycarbonyl groups at the C-5 and/or C-6 positions, all displayed strong activity in the nanomolar range. nih.govresearchgate.net

Furthermore, the introduction of a trifluoromethyl group at the C-2 position and various bioisosteric substituents at the C-5 and C-6 positions of the benzimidazole ring also yielded compounds with potent activity against Giardia intestinalis and Trichomonas vaginalis. nih.gov One particular derivative, 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole, was found to be 14 times more active than albendazole (B1665689) against T. vaginalis. nih.gov These findings underscore the importance of the substitution pattern around the benzimidazole core in determining the antiprotozoal potency. nih.govresearchgate.netnih.gov

Antineoplastic and Antiproliferative Activity (In Vitro)

Cytotoxic Effects on Cancer Cell Lines (e.g., HT-29, MDA-MB-231, T47D, A549)

Derivatives of this compound have been the subject of extensive research for their cytotoxic effects against a variety of human cancer cell lines. In vitro studies have consistently demonstrated their ability to inhibit the proliferation of cancer cells, including colon adenocarcinoma (HT-29), triple-negative breast cancer (MDA-MB-231), ductal carcinoma (T47D), and lung carcinoma (A549).

One study reported that N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives exhibited antiproliferative activity against the MDA-MB-231 cell line. nih.gov A derivative with a butyl group at the N-1 position showed an IC50 value of 40.83 μM. nih.gov Another benzimidazole derivative, se-182, displayed significant dose-dependent cytotoxicity against A549 and HepG2 cells, with IC50 values of 15.80 µg/mL and 15.58 µg/mL, respectively. researchgate.netjksus.org A separate study on various benzimidazole derivatives showed that one compound was particularly cytotoxic against the A549 cell line with an IC50 value of 3.98 µg/ml. nih.gov

Furthermore, certain supramolecular metallacycles incorporating benzimidazole ligands have shown cytotoxicity towards HT29 and A549 cells, with IC50 values of 0.34 μM and 0.93 μM, respectively, upon light irradiation. researchgate.net The antiproliferative activity of these compounds is often dose-dependent, and they have shown promising results when compared to standard chemotherapeutic drugs like cisplatin (B142131) and doxorubicin. researchgate.netnih.gov

Table 1: Cytotoxic Activity of this compound Derivatives on Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value | Source |

| N-butyl-2-(phenyl)-1H-benzimidazole derivative | MDA-MB-231 | 40.83 μM | nih.gov |

| se-182 | A549 | 15.80 µg/mL | researchgate.netjksus.org |

| se-182 | HepG2 | 15.58 µg/mL | researchgate.netjksus.org |

| Benzimidazole derivative 12 | A549 | 3.98 µg/ml | nih.gov |

| Supramolecular metallacycle 2 | HT29 | 0.34 μM (with irradiation) | researchgate.net |

| Supramolecular metallacycle 2 | A549 | 0.93 μM (with irradiation) | researchgate.net |

Investigation of Tyrosine Kinase Inhibition (In Vitro)

A key mechanism through which benzimidazole derivatives exert their anticancer effects is the inhibition of tyrosine kinases, which are crucial enzymes in cancer cell signaling pathways. nih.gov In particular, the Janus kinase (JAK) family and receptor tyrosine kinases like EGFR and BRAFV600E have been identified as potential targets. nih.govnih.gov

A study focused on developing selective JAK1 inhibitors synthesized a series of 1,2-disubstituted benzimidazole-5-carboxamide derivatives. nih.gov One compound demonstrated remarkable selectivity for JAK1 over other JAK isozymes. nih.gov Molecular docking studies suggested that the substituents on the benzimidazole core play a crucial role in differentiating the ATP-binding site of JAK1 from that of JAK2, leading to preferential inhibition. nih.gov

Another research effort developed a new class of benzimidazole-based derivatives with the potential for dual inhibition of EGFR and BRAFV600E. nih.gov The most potent of these compounds exhibited significant inhibitory activity against both EGFR and BRAFV600E with IC50 values of 0.55 ± 0.10 µM and 1.70 ± 0.20 µM, respectively. nih.gov This dual inhibition is a promising strategy to overcome resistance mechanisms in cancer therapy.

Structure-Activity Relationship (SAR) for Antiproliferative Action

The antiproliferative activity of this compound derivatives is profoundly influenced by their chemical structure. nih.govnih.gov SAR studies have revealed that modifications at the N-1 and C-2 positions of the benzimidazole ring are critical for their cytotoxic potency. nih.govnih.govnih.gov

For N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, the length of the alkyl chain at the N-1 position and the nature of the substituent on the 2-phenyl ring significantly impact their anticancer effects. nih.gov An increase in the length of the straight-chain alkyl group from one to five carbons at the N-1 position generally leads to a linear increase in antiproliferative activity against the MDA-MB-231 cell line. nih.gov For example, a derivative with a pentyl group at N-1 was more potent than one with a butyl group. nih.gov The presence of a p-methoxy substituent on the 2-phenyl ring also enhanced the antiproliferative activity. nih.gov

In another series of benzimidazole-based derivatives, the nature of the substituent on the phenyl ring attached to the core structure was found to be important. Compounds with electron-withdrawing or electron-donating groups at different positions of the phenyl ring showed varying degrees of cytotoxicity. nih.gov These SAR insights are invaluable for the rational design of more effective benzimidazole-based anticancer agents. nih.govnih.gov

Molecular Mechanisms of Action (In Vitro)

The anticancer activity of this compound derivatives is mediated by several molecular mechanisms, primarily leading to apoptosis, or programmed cell death. nih.gov One of the accepted mechanisms involves the arrest of the cell cycle at various phases, such as G0/G1, S, or G2/M, which disrupts normal DNA replication and mitosis, ultimately triggering apoptosis. nih.gov

Furthermore, many benzimidazole derivatives are known to induce apoptosis by disrupting the mitochondrial membrane potential. This disruption leads to the release of pro-apoptotic factors like cytochrome c into the cytosol, which in turn activates caspases, the key executioners of apoptosis. nih.gov Some benzimidazole-based compounds have been shown to induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.gov

Molecular docking studies have also provided insights into the potential molecular targets of these compounds. For instance, some derivatives have been shown to interact with crucial amino acids in the binding site of dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis, suggesting that inhibition of this enzyme could be another mechanism contributing to their antiproliferative effects. nih.govacs.org

Immunomodulatory Properties

The ability to modulate the immune system is a significant area of investigation for this compound derivatives. These compounds have shown the capacity to act as specific signaling molecules that can trigger and enhance immune responses, a property of considerable interest for therapeutic applications.

Toll-Like Receptor (TLR) Agonistic Activity (e.g., TLR8)

A primary immunomodulatory function identified for derivatives of this compound is their selective agonistic activity towards Toll-Like Receptor 8 (TLR8). TLRs are key components of the innate immune system, recognizing pathogen-associated molecular patterns and initiating an immune response. TLR8, in particular, is predominantly expressed in myeloid cells such as monocytes, macrophages, and dendritic cells. Its activation leads to the production of pro-inflammatory cytokines and Type II interferons, which are crucial for driving a T helper 1 (Th1) polarized immune response. This type of response is vital for combating intracellular pathogens and for cancer immunotherapy.

In vitro studies using human peripheral blood mononuclear cells (PBMCs) have demonstrated that 1-alkyl-1H-benzimidazol-2-amines can potently and selectively activate human TLR8. This activation results in the robust production of pro-inflammatory cytokines and Type II interferon, without concurrently upregulating CD69 in natural killer cells, indicating a pure TLR8 agonistic profile. The this compound scaffold represents a distinct chemical class with these specific TLR8-agonistic properties.

Structure-Activity Relationship (SAR) for Immunomodulation

The immunomodulatory effects of this compound derivatives are intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been conducted to understand how different chemical modifications to the benzimidazole core influence TLR8 agonistic activity. These studies have revealed that the nature of the alkyl substituent at the N1 position of the benzimidazole ring is a critical determinant of potency.

Research has shown that variations in the length and branching of the alkyl chain at the N1 position significantly impact the compound's ability to activate TLR8. For instance, a butyl group at the N1 position has been identified as a key feature in conferring selective TLR8 agonism. Further modifications, such as the introduction of a methyl group at the 4-position of the benzimidazole ring in conjunction with a pentyl group at the N1 position, have been shown to yield compounds with a pure TLR8 agonist profile, capable of inducing strong pro-inflammatory cytokine responses in human PBMCs. These SAR studies are instrumental in the rational design of more potent and selective TLR8 agonists for potential therapeutic use.

Other Biological Activities under Investigation (In Vitro)

Beyond their well-defined immunomodulatory roles, derivatives of the this compound scaffold are being explored for a range of other potential therapeutic effects in in vitro models. These investigations, while often encompassing the broader class of benzimidazole derivatives, provide insights into the potential multifaceted biological profile of these compounds.

Recent research has highlighted the potential of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives as antiproliferative, antifungal, and antibacterial agents. nih.gov In one study, N-substitution with straight-chain alkyl groups, including butyl, demonstrated enhanced antiproliferative activity against the MDA-MB-231 breast cancer cell line. nih.gov The mechanism of action for the anticancer activity is thought to involve the induction of apoptosis by disrupting the mitochondrial membrane potential and initiating caspase activation. nih.gov Furthermore, some of these derivatives have shown significant antibacterial activity, with the proposed mechanism being the inhibition of dihydrofolate reductase (DHFR), an essential enzyme for cell proliferation. nih.gov

The broader class of benzimidazole derivatives has been extensively studied for various other biological activities. These include:

Antimicrobial Activity: Benzimidazole derivatives have been synthesized and evaluated for their activity against a range of microbial pathogens. For example, certain N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives have demonstrated notable antifungal activity, in some cases exceeding that of the standard drug ketoconazole. benthamscience.com

Anticancer Activity: Numerous studies have explored the anticancer potential of benzimidazole derivatives against various cancer cell lines. nih.gov The structural versatility of the benzimidazole scaffold allows for modifications that can lead to potent cytotoxic effects against cancer cells. nih.gov

Anti-inflammatory Activity: The benzimidazole nucleus is recognized as a valuable pharmacophore for developing anti-inflammatory agents. nih.gov In vitro assays, such as the luminol-enhanced chemiluminescence assay, have been used to assess the anti-inflammatory potential of these compounds. nih.gov

Antiviral Activity: Certain 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles have been evaluated for their antiviral activity against a panel of viruses, showing potent activity against Respiratory Syncytial Virus (RSV) and moderate activity against others like Yellow Fever Virus (YFV) and Coxsackie Virus type B2 (CVB2). nih.gov

Antiparasitic Activity: N-benzyl-1H-benzimidazol-2-amine derivatives have been synthesized and tested in vitro for their activity against different species of Leishmania, the parasite responsible for leishmaniasis. nih.gov

These investigations underscore the broad therapeutic potential of the benzimidazole scaffold. While the primary focus for this compound derivatives has been on their immunomodulatory properties, the exploration of these other biological activities in vitro suggests that this class of compounds may hold promise for a variety of therapeutic applications. Further research is needed to delineate the specific activity spectrum of this compound and its close analogs.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of N-Butyl Substitution on Benzimidazole (B57391) Core Activity

The introduction of a butyl group at the N-1 position of the benzimidazole core is a critical modification that significantly influences the molecule's physicochemical properties and, consequently, its biological activity. Theoretical and experimental studies on N-butyl-1H-benzimidazole have shown that the presence of the butyl substituent does not substantially alter the core's structural organization or conjugation. mdpi.comnih.gov Bond lengths and angles within the benzimidazole ring system remain largely unaffected by N-alkylation. nih.gov

However, the N-butyl group profoundly impacts the compound's lipophilicity. The addition of this four-carbon alkyl chain increases the molecule's hydrophobicity, which can enhance its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. In studies of related N-alkylated benzimidazoles, increasing the length of the alkyl chain has been shown to correlate with increased biological effects, such as anticancer activity, suggesting that the lipophilic character contributed by the butyl group is a key determinant of efficacy.

The butyl group's size and steric profile also play a role. While longer or bulkier alkyl groups can sometimes lead to reduced activity due to steric hindrance, a butyl group often represents an optimal size for fitting into specific binding sites. nih.gov For instance, in one study on angiotensin II receptor ligands, an n-butyl chain was found to make the ligand less receptor-selective compared to smaller, bulkier groups like isopropyl or tert-butyl, highlighting the subtle influence of the alkyl substituent's shape and size. diva-portal.org

| Substituent at N-1 | Relative Lipophilicity | Potential Impact on Activity |

|---|---|---|

| -H | Low | May exhibit good solubility but lower membrane permeability. |

| -Methyl | Moderate | Slight increase in lipophilicity. |

| -Butyl | High | Significantly increases lipophilicity, potentially enhancing membrane transport and hydrophobic interactions. |

| -Heptyl | Very High | Further increases lipophilicity, which may improve activity or lead to off-target effects. |

Role of the 2-Amino Group in Biological Recognition

The 2-amino group is a cornerstone of the biological activity of many benzimidazole derivatives. Its presence transforms the molecule into a cyclic guanidine-like structure, conferring specific hydrogen bonding capabilities that are crucial for molecular recognition at biological targets. Research has repeatedly shown that this group is an essential pharmacophoric element. For instance, in a study on inhibitors of TRPC4 and TRPC5 channels, the 2-amino group was found to be an absolute requirement for activity. nih.gov

This functional group can act as both a hydrogen bond donor (via the N-H bonds) and an acceptor (via the nitrogen lone pair). This dual capacity allows it to form robust interactions with amino acid residues such as aspartate, glutamate, and asparagine in the binding sites of enzymes and receptors. nih.gov Crystal structure analyses of related 2-aminobenzimidazolium salts confirm that the amino group readily participates in charge-assisted N—H···O hydrogen bonds, forming stable, predictable supramolecular structures. iucr.org These strong, directional interactions are vital for anchoring the ligand within its binding pocket, ensuring proper orientation for a biological response. The enhancement of solubility and drug release rates through hydrogen bonding between amino groups and carboxylic acids has also been noted for other benzimidazoles. iiarjournals.org

Influence of Substituents on the Benzimidazole Ring on Bioactivity

While the N-1 and C-2 positions are critical, substitutions on the fused benzene (B151609) ring, particularly at the 5- and 6-positions, provide a powerful means to modulate the bioactivity of the 1-butyl-1H-benzimidazol-2-amine scaffold. The electronic properties and size of these substituents can fine-tune the molecule's interaction with its target.

SAR studies have revealed that the nature of these substituents plays a crucial role in determining activity. nih.gov For example:

Electron-withdrawing groups (e.g., nitro, -NO₂; chloro, -Cl) can alter the electronic distribution of the benzimidazole ring system, potentially enhancing interactions with electron-rich pockets in a target protein. In some series, a nitro group at the C5 position led to pronounced activity. nih.gov

Electron-donating groups (e.g., methyl, -CH₃; amino, -NH₂) can have the opposite effect, sometimes leading to a loss of activity, depending on the specific biological target. nih.gov

Halogens (e.g., fluoro, -F; chloro, -Cl) can increase lipophilicity and may participate in halogen bonding, providing an additional directional interaction to improve binding affinity.

The position of the substituent is equally important. The electronic and steric effects are exerted differently depending on whether the group is at the 5- or 6-position, which can lead to significant variations in biological outcomes. In the development of antitubercular agents, for instance, modifications at both the 5 and 6 positions of the benzimidazole ring were explored to optimize potency and metabolic properties. nih.gov

| Position | Substituent Type | General SAR Observation | Example Group |

|---|---|---|---|

| 5- and 6- | Electron-Withdrawing | Often enhances activity by modifying electronic character and forming specific interactions. | -NO₂, -Cl, -CF₃ |

| Electron-Donating | Can either increase or decrease activity depending on the target. | -CH₃, -OCH₃, -NH₂ |

Conformational Flexibility and Its Influence on Binding Interactions

The conformational flexibility of this compound is primarily dictated by the N-butyl chain, as the benzimidazole core is a rigid, planar aromatic system. nih.gov The butyl group possesses three rotatable single bonds (C-C bonds), allowing it to adopt numerous conformations in solution. This flexibility can be advantageous for biological activity, as it enables the molecule to adapt its shape to fit optimally into a receptor's binding site—an example of the "induced fit" model.

The energetic landscape of these conformations is relatively flat, meaning multiple shapes can be easily adopted. However, the lowest energy conformation in an unbound state may not be the "bioactive conformation" required for binding. The energy penalty required to adopt the bioactive conformation must be offset by the favorable energy gained from binding interactions (e.g., hydrogen bonds, hydrophobic interactions).

While the benzimidazole core itself is rigid, its orientation relative to the binding site is critical and is influenced by the anchoring of the flexible butyl chain. For example, the butyl group can position itself within a hydrophobic pocket, thereby orienting the 2-amino group for optimal hydrogen bonding. DFT calculations on related molecules have shown how different conformers can possess distinct energies, and the interplay between molecular conformation and intermolecular interactions is a key area of study in crystal engineering and drug design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com For benzimidazole derivatives, QSAR models have been successfully developed to predict activities such as antibacterial and antiviral effects. biointerfaceresearch.comnih.gov These models typically rely on molecular descriptors that quantify various aspects of the molecule's structure.

For a compound like this compound, key descriptors in a QSAR model would likely include:

Hydrophobic descriptors (e.g., LogP): These would capture the significant contribution of the N-butyl group to the molecule's lipophilicity.

Electronic descriptors (e.g., HOMO/LUMO energies, atomic charges): These describe the molecule's electronic properties, which are influenced by the 2-amino group and any substituents on the benzene ring.

Steric descriptors (e.g., molecular volume, surface area): These account for the size and shape of the molecule, which are critical for fitting into a binding site.

Topological descriptors: These quantify aspects of molecular connectivity and shape.

QSAR studies on 2-amino benzimidazoles have demonstrated that such models can effectively predict antibacterial activity, highlighting the importance of these physicochemical properties in governing the biological response. nih.gov

Pharmacophore Mapping and Ligand-Based Drug Design

Pharmacophore mapping is a process used to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. nih.gov For the this compound scaffold, a general pharmacophore model can be proposed based on its key structural features.

A hypothetical pharmacophore for this class of compounds would likely include:

A Hydrogen Bond Donor/Acceptor feature: Centered on the 2-amino group, this is crucial for specific interactions with the target.

A Hydrophobic/Aromatic feature: Corresponding to the N-butyl group, which would occupy a hydrophobic pocket.

An Aromatic Ring feature: Representing the planar benzimidazole core, which can engage in π-π stacking or other aromatic interactions. rsc.org

This type of model serves as a powerful tool in ligand-based drug design. By defining this essential 3D arrangement, computational searches of large chemical databases can be performed to identify novel, structurally diverse molecules that fit the pharmacophore and are therefore likely to possess the desired biological activity. nih.gov Furthermore, this model can guide the rational design of new derivatives of this compound, suggesting where to place additional functional groups to enhance interactions with the target protein. nih.gov

Emerging Research Applications and Potential Technological Utility of 1 Butyl 1h Benzimidazol 2 Amine

The benzimidazole (B57391) scaffold is a cornerstone in heterocyclic chemistry, recognized for its remarkable versatility and presence in numerous biologically active compounds and functional materials. researchgate.netnih.gov The specific derivative, 1-butyl-1H-benzimidazol-2-amine, characterized by a butyl group at the N1 position and an amino group at the C2 position, possesses a unique combination of features that make it a compound of significant interest in various research and technological fields. The butyl group enhances its solubility in organic media and provides steric and electronic modifications, while the 2-amino group serves as a reactive handle for further chemical transformations. This article explores the emerging applications of this specific molecule in materials science, its role as a synthetic intermediate, its utility in coordination chemistry, and the future landscape of drug discovery centered on the broader benzimidazole framework.

Conclusion and Future Perspectives in 1 Butyl 1h Benzimidazol 2 Amine Research

Summary of Key Research Findings

Direct and specific research findings for 1-butyl-1H-benzimidazol-2-amine are absent in the current scientific literature. Searches for synthesis, characterization, or biological evaluation of this exact compound yield no dedicated studies. Research on related compounds, such as other N-substituted 2-aminobenzimidazoles or 2-substituted-N-butylbenzimidazoles, provides a general context for the potential properties of the benzimidazole (B57391) core but offers no specific data for the title compound. nih.govmdpi.com The benzimidazole class of compounds is known to possess a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties, which underscores the potential value of investigating novel derivatives like this compound. nih.govconnectjournals.comnih.gov However, without direct experimental evidence, all potential properties remain speculative.

Identification of Knowledge Gaps

The primary and most significant knowledge gap is the complete lack of empirical data for this compound. This void in the scientific record can be categorized into several key areas, as detailed in the table below.

Interactive Data Table: Identified Knowledge Gaps for this compound

| Research Area | Specific Knowledge Gap | Implication |

| Chemical Synthesis | No documented, optimized synthetic protocol. | Researchers lack a validated method for producing the compound for study. |

| Physicochemical Properties | Absence of data on melting point, solubility, pKa, and stability. | Basic characterization required for any further chemical or biological study is missing. |

| Spectroscopic Data | No published NMR (¹H, ¹³C), IR, or Mass Spectrometry data. | Structural confirmation and purity assessment cannot be performed without reference data. |

| Biological Activity | No screening data for any pharmacological or biological effect. | The potential therapeutic value of the compound is entirely unknown. |

| Toxicology | Complete absence of cytotoxicity or in vivo toxicity data. | The safety profile of the compound has not been assessed. |

| Structure-Activity Relationship (SAR) | The contribution of the 1-butyl group to the activity of the 2-aminobenzimidazole (B67599) scaffold is not determined. | Understanding of how the N-butyl substituent influences biological targets is non-existent. |

Proposed Avenues for Future Academic Inquiry

Given the extensive biological activities associated with the benzimidazole scaffold, investigating this compound is a logical step. researchgate.netnih.gov Future research should be systematic, beginning with fundamental chemistry and progressing to biological evaluation.

Chemical Synthesis and Characterization: The foremost task is to develop and optimize a reliable synthetic route. A plausible approach would involve the N-alkylation of 2-aminobenzimidazole with a butyl halide (e.g., 1-bromobutane) or the cyclization of N-butyl-o-phenylenediamine with cyanogen (B1215507) bromide. Following a successful synthesis, full characterization using modern spectroscopic methods (NMR, Mass Spectrometry) and determination of fundamental physicochemical properties is essential.

Computational and In Silico Studies: Prior to extensive biological screening, computational methods can provide valuable insights. Density Functional Theory (DFT) calculations could predict the molecule's electronic structure and reactivity. mdpi.com Molecular docking studies could screen the compound against known protein targets for various diseases, helping to prioritize and guide subsequent in vitro assays.

Broad-Spectrum Biological Screening: Once synthesized and characterized, the compound should undergo comprehensive biological screening. Based on the known activities of related benzimidazoles, key areas to investigate include:

Antimicrobial Activity: Testing against a panel of pathogenic Gram-positive and Gram-negative bacteria and fungal strains. nih.gov

Antiproliferative Activity: Screening against a variety of human cancer cell lines (e.g., breast, colon, lung) to identify any potential anticancer effects. nih.gov

Antiviral Activity: Evaluation against a range of viruses, leveraging the known antiviral potential of the benzimidazole core. connectjournals.com

Structure-Activity Relationship (SAR) Studies: To understand the specific role of the 1-butyl group, a focused library of 1-alkyl-1H-benzimidazol-2-amine analogs should be synthesized. By varying the length and branching of the alkyl chain (e.g., methyl, ethyl, propyl, isopropyl, isobutyl), researchers can establish a clear SAR, which is critical for optimizing potency and selectivity for any identified biological targets.

By pursuing these avenues of inquiry, the scientific community can fill the existing knowledge gap and determine if this compound holds any potential as a lead compound for future drug discovery efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.